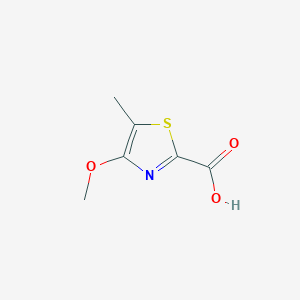

4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid

CAS No.: 2169089-60-3

Cat. No.: VC6052223

Molecular Formula: C6H7NO3S

Molecular Weight: 173.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2169089-60-3 |

|---|---|

| Molecular Formula | C6H7NO3S |

| Molecular Weight | 173.19 |

| IUPAC Name | 4-methoxy-5-methyl-1,3-thiazole-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H7NO3S/c1-3-4(10-2)7-5(11-3)6(8)9/h1-2H3,(H,8,9) |

| Standard InChI Key | NPJPKEYDHAOWHA-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)C(=O)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-methoxy-5-methyl-1,3-thiazole-2-carboxylic acid features a five-membered thiazole ring with a carboxylic acid group at position 2, a methoxy group at position 4, and a methyl group at position 5 (Table 1). This substitution pattern confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Key Chemical Identifiers and Properties

| Property | Value/Descriptor |

|---|---|

| CAS No. | 2169089-60-3 |

| Molecular Formula | C₆H₇NO₃S |

| Molecular Weight | 173.19 g/mol |

| IUPAC Name | 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid |

| SMILES | CC1=C(N=C(S1)C(=O)O)OC |

| InChI | InChI=1S/C6H7NO3S/c1-3-4(10-2)7-5(11-3)6(8)9/h1-2H3,(H,8,9) |

| InChI Key | NPJPKEYDHAOWHA-UHFFFAOYSA-N |

| Solubility | Not publicly available |

The compound’s crystalline solid form and moderate molecular weight suggest potential for drug-like properties, though experimental solubility and stability data remain undisclosed.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated synthetic route involves the carboxylation of 4-methoxy-5-methylthiazole using carbon dioxide under basic conditions. Methanol-water mixtures with potassium carbonate facilitate the reaction, yielding the target compound after purification.

Reaction Scheme:

-

Substrate Activation: Deprotonation of 4-methoxy-5-methylthiazole by K₂CO₃ in methanol.

-

CO₂ Insertion: Nucleophilic attack of the thiazole anion on CO₂, forming the carboxylic acid moiety.

-

Work-Up: Acidification and isolation via filtration or chromatography.

This method prioritizes atom economy but requires optimization for industrial-scale production due to challenges in gas handling and solvent recovery.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing thiazole-based drug candidates. Its carboxylic acid group enables conjugation with amines or alcohols, forming amides or esters with enhanced bioavailability.

Agrochemical Development

Thiazole derivatives are integral to fungicides and herbicides. The methoxy group’s electron-donating effects could stabilize radical intermediates in pesticidal activity, though specific studies are needed.

Comparative Analysis with Analogous Thiazoles

Table 2: Activity Comparison of Selected Thiazole Derivatives

The methoxy group in this compound likely reduces polarity compared to hydroxy analogs, potentially improving blood-brain barrier penetration.

Challenges and Future Directions

-

Data Gaps: Empirical studies on pharmacokinetics, toxicity, and mechanistic pathways are urgently needed.

-

Synthetic Optimization: Developing greener catalysts (e.g., ionic liquids) could enhance reaction efficiency.

-

Structure-Activity Relationships: Systematic modifications to the thiazole core may unveil enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume